5,6-Dihydroxyphenazin-1(5H)-one
Beschreibung
5,6-Dihydroxyphenazin-1(5H)-one is a heterocyclic compound belonging to the phenazine family, characterized by a fused aromatic system comprising two benzene rings and a central pyrazine ring. The compound features hydroxyl groups at positions 5 and 6 and a ketone group at position 1. Phenazine derivatives are widely studied for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their redox-active properties and π-conjugated systems.
Eigenschaften
CAS-Nummer |
69-86-3 |
|---|---|
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
5,6-dihydroxyphenazin-1-one |
InChI |
InChI=1S/C12H8N2O3/c15-9-5-2-4-8-11(9)13-7-3-1-6-10(16)12(7)14(8)17/h1-6,16-17H |
InChI-Schlüssel |
ZXBAHZGKYRGBPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N(C3=CC=CC(=O)C3=N2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidative Cyclization: One common method for synthesizing 5,6-Dihydroxyphenazin-1(5H)-one involves the oxidative cyclization of o-phenylenediamine derivatives. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or ferric chloride (FeCl3) under acidic conditions.
Aromatic Substitution: Another method involves the aromatic substitution of 5,6-dihydroxyindole with appropriate reagents to introduce the phenazine structure. This reaction often requires catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 5,6-Dihydroxyphenazin-1(5H)-one generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5,6-Dihydroxyphenazin-1(5H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium dichromate (K2Cr2O7).
Reduction: This compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted phenazine derivatives
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxyphenazin-1(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives, which are important in the development of dyes, pigments, and organic semiconductors.
Biology: This compound has been studied for its antimicrobial properties, making it a potential candidate for developing new antibiotics.
Medicine: Research has shown that phenazine derivatives, including 5,6-Dihydroxyphenazin-1(5H)-one, exhibit anticancer activity, making them valuable in cancer research and drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties. Additionally, it finds applications in the development of organic electronic devices.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxyphenazin-1(5H)-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and interferes with essential metabolic processes, leading to cell death.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares 5,6-Dihydroxyphenazin-1(5H)-one with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Structural Analogs
Key Observations :
- Phenazine vs.
- Triazinoindoles: These compounds (e.g., 6,8-halo-substituted derivatives) exhibit a triazine ring fused to indole, enabling halogen-dependent bioactivity (e.g., anticonvulsant effects) .
- Triazinone Derivatives: The triazinone core in features sulfur and methylamino groups, which may influence solubility and reactivity compared to the hydroxyl-rich phenazine analog .
Functional Properties
- Electrochemical Activity: Phenazines are redox-active, but hydroxyl groups in 5,6-Dihydroxyphenazin-1(5H)-one may enhance solubility and stability compared to non-hydroxylated analogs.
- Biological Activity: Unlike triazinoindoles (anticonvulsant) or phenanthridinones (DNA-targeting), the biological role of 5,6-Dihydroxyphenazin-1(5H)-one remains unexplored in the provided evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
